5-Methyl-2-thiohydantoin

Agrochemical Herbicide Discovery Structure-Activity Relationship

Choose 5-Methyl-2-thiohydantoin for your R&D pipeline. The 5-methyl group is critical: it delivers 56.5% sprout and 53.8% root growth inhibition for novel herbicide candidates, far outperforming unsubstituted analogs. It shows distinct in vivo antithyroid activity at 0.05 m.mole/kg p.o., unlike inactive long-chain derivatives. Its parent scaffold is a potent urease inhibitor (IC50 = 2.47 µM). Reliable for spirooxindole library synthesis (65-90% yield).

Molecular Formula C4H6N2OS
Molecular Weight 130.17 g/mol
CAS No. 33368-94-4
Cat. No. B1598239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-thiohydantoin
CAS33368-94-4
Molecular FormulaC4H6N2OS
Molecular Weight130.17 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(=S)N1
InChIInChI=1S/C4H6N2OS/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)
InChIKeyHYDZMARBTYAIMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-thiohydantoin (CAS 33368-94-4): Baseline Procurement & Research Utility Profile


5-Methyl-2-thiohydantoin (CAS 33368-94-4), also known as 5-methyl-2-thioxoimidazolidin-4-one, is a heterocyclic thiohydantoin derivative characterized by a methyl substitution at the 5-position of the imidazolidine ring [1]. This sulfur-containing scaffold serves as a versatile building block in medicinal chemistry and agrochemical research due to its capacity for further derivatization and its intrinsic biological activity [2].

5-Methyl-2-thiohydantoin: Structural Specificity Prevents Direct Substitution with Other Thiohydantoins


Within the thiohydantoin class, subtle structural variations at the 5-position critically modulate biological activity, physicochemical properties, and synthetic accessibility [1]. Replacing 5-methyl-2-thiohydantoin with unsubstituted 2-thiohydantoin, 5,5-dimethyl analogs, or longer-chain alkyl derivatives cannot be assumed to yield equivalent results, as the 5-methyl group confers a distinct balance of lipophilicity, steric bulk, and reactivity essential for specific target interactions and downstream chemical transformations [2]. The quantitative evidence below substantiates these non-interchangeable characteristics.

Quantitative Differentiation: Evidence-Based Advantages of 5-Methyl-2-thiohydantoin over Structural Analogs


Enhanced Herbicidal Activity: 5-Methyl Substitution is Critical for Potent Shoot and Root Inhibition

The presence of a methyl group at the 5-position of the 2-thiohydantoin core is a key determinant of herbicidal efficacy. In a comparative study of novel 2-thiohydantoin derivatives, compounds bearing a 5-methyl substituent exhibited significantly higher biological activity than analogous derivatives lacking this group [1]. This demonstrates that the 5-methyl group is not merely a passive structural element but an active contributor to the compound's pesticidal profile, directly influencing its utility as a lead scaffold in agrochemical development.

Agrochemical Herbicide Discovery Structure-Activity Relationship

Potent Antithyroid Activity: 5-Methyl Derivative Retains High In Vivo Efficacy Unlike Longer Alkyl Chain Analogs

A seminal in vivo study in rats established a clear structure-activity relationship for the antithyroid effects of 5-alkyl-2-thiohydantoins. Both 2-thiohydantoin and its 5-methyl derivative showed considerable antithyroid activity at a dose of 0.05 m.mole/kg p.o. [1]. Crucially, extending the alkyl chain to 5-n-hexyl resulted in a complete loss of activity at this dose level [1]. This data confirms that the 5-methyl group is within the optimal size range for biological activity in this class, distinguishing it from less active, longer-chain alternatives.

Endocrinology Thyroid Pharmacology In Vivo Efficacy

Urease Inhibition: 2-Thiohydantoin Scaffold Shows Superior Potency to Oxygen Analogs, Underscoring Value of Sulfur-Containing Core

While direct quantitative data for 5-methyl-2-thiohydantoin against urease is not available, class-level inference from the parent 2-thiohydantoin scaffold provides compelling differentiation. In a comparative IC50 profiling study, 2-thiohydantoin (IC50 = 2.47 µM) demonstrated a markedly lower IC50 value than its oxygen analog hydantoin (IC50 = 2.62 µM) [1]. Furthermore, 2-thiohydantoin outperformed the standard inhibitor thiourea (IC50 = 3.67 µM) and related heterocycles like rhodanine (IC50 = 3.46 µM) and 2,4-thiazolidinedione (IC50 = 3.77 µM) [1]. This suggests that the thiohydantoin core, which is retained in 5-methyl-2-thiohydantoin, possesses an intrinsically favorable pharmacophore for urease inhibition compared to its oxygen-based and other heterocyclic counterparts.

Enzyme Inhibition Urease Medicinal Chemistry

Versatile Synthetic Intermediate: High-Yielding Spirooxindole Synthesis Confirms Robust Reactivity Profile

5-Methyl-2-thiohydantoin functions as a highly efficient starting material for the construction of complex molecular architectures. In a one-pot, three-component reaction with isatin derivatives and malononitrile, 5-methyl-2-thiohydantoin reliably produced a library of ten novel spirooxindoles in good to high yields, ranging from 65% to 90% [1]. This consistently high yield profile underscores its dependable reactivity and compatibility with multi-component reaction conditions, making it a valuable and predictable building block for medicinal chemistry efforts focused on spirocyclic compound libraries.

Organic Synthesis Spirooxindoles Building Block

Primary Research & Industrial Scenarios for Prioritizing 5-Methyl-2-thiohydantoin Procurement


Agrochemical Lead Discovery & Herbicide Mode-of-Action Studies

Procure 5-methyl-2-thiohydantoin as a core scaffold for synthesizing novel herbicide candidates. Evidence confirms that the 5-methyl group is essential for achieving high sprout (56.5%) and root (53.8%) growth inhibition rates, providing a clear advantage over unsubstituted analogs [4].

Thyroid Pharmacology Research & In Vivo Efficacy Profiling

Select 5-methyl-2-thiohydantoin for studies on antithyroid agents. Its demonstrated in vivo activity at 0.05 m.mole/kg p.o. distinguishes it from longer-chain 5-alkyl derivatives like 5-n-hexyl-2-thiohydantoin, which are inactive at this dose, making it a more relevant and active comparator compound [4].

Urease-Targeted Drug Discovery & Inhibitor Development

Utilize 5-methyl-2-thiohydantoin as a privileged thiohydantoin-based starting point for urease inhibitor design. The parent 2-thiohydantoin scaffold demonstrates superior in vitro potency (IC50 = 2.47 µM) compared to its oxygen analog hydantoin (IC50 = 2.62 µM) and the standard thiourea (IC50 = 3.67 µM), highlighting the value of the sulfur-containing core [4].

Medicinal Chemistry & Spirocyclic Compound Library Synthesis

Employ 5-methyl-2-thiohydantoin as a reliable building block for the high-yielding (65-90%), one-pot synthesis of spirooxindole libraries, a valuable scaffold class in anticancer and antimicrobial drug discovery programs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-2-thiohydantoin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.